molecular formula C7H6FN3O B1394611 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine CAS No. 1323438-99-8

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine

Cat. No. B1394611
CAS RN: 1323438-99-8
M. Wt: 167.14 g/mol
InChI Key: OVTWQTUOCBBACL-UHFFFAOYSA-N
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Description

Compounds like “4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms besides carbon, such as sulfur, oxygen or nitrogen . They are used in a wide range of applications, including the development of new drugs and drug delivery devices .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common step in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, ultraviolet-visible spectroscopy (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transformations such as oxidations, aminations, halogenations, and carbon-carbon bond formations . These reactions can be used to modify the structure of the compound and introduce new functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques, including density functional theory (DFT), which can provide insights into the molecular electrostatic potential and frontier molecular orbitals of the compounds .

Scientific Research Applications

Antimycobacterial Agents

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine: may serve as a potential scaffold for developing new antimycobacterial agents. Furan derivatives have shown promise in interfering with iron homeostasis in mycobacteria, which is crucial for the pathogen’s survival and virulence . The compound’s structure could be optimized to inhibit key enzymes like salicylate synthase MbtI from M. tuberculosis, which is involved in siderophore biosynthesis necessary for iron acquisition by the bacteria .

Suzuki–Miyaura Cross-Coupling

In the field of organic synthesis, this compound could be utilized in Suzuki–Miyaura cross-coupling reactions. The pyrazole ring can act as a ligand to stabilize transition metal catalysts, facilitating the cross-coupling process. This reaction is widely applied for forming carbon-carbon bonds in a mild and functional group tolerant manner .

Boron Neutron Capture Therapy (BNCT)

The presence of a fluorine atom in the compound suggests its potential application in BNCT, a cancer treatment method that uses boron carriers to deliver lethal doses of radiation to tumor cells selectively. The compound could be modified to enhance its boron content, making it suitable for use as a boron carrier .

Mechanism of Action

While the specific mechanism of action for “4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine” is not known, similar compounds are often used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify various substances .

Safety and Hazards

The safety and hazards associated with similar compounds can be determined using safety data sheets (SDS). These documents provide information on the potential health effects, safe handling procedures, and emergency response procedures for the compound .

properties

IUPAC Name

4-fluoro-5-(furan-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-5-6(10-11-7(5)9)4-2-1-3-12-4/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTWQTUOCBBACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine

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